2,2,2-Trifluoroethyl 4-bromobenzoate

Lipophilicity Drug Design Membrane Permeability

Researchers often face supply inconsistencies with specialty building blocks. 2,2,2-Trifluoroethyl 4-bromobenzoate (CAS 80054-90-6) is a bifunctional aromatic ester that solves orthogonal protection and diversification challenges. - Integrates a 4-bromophenyl handle for Suzuki/Stille cross-couplings. - Trifluoroethyl ester enhances lipophilicity (LogP 3.17) and serves as a selective protecting group removable under non-acidic conditions. - Reliable stock supports medicinal chemistry, agrochemical, and peptide synthesis workflows.

Molecular Formula C9H6BrF3O2
Molecular Weight 283.04 g/mol
CAS No. 80054-90-6
Cat. No. B1514590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoroethyl 4-bromobenzoate
CAS80054-90-6
Molecular FormulaC9H6BrF3O2
Molecular Weight283.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)OCC(F)(F)F)Br
InChIInChI=1S/C9H6BrF3O2/c10-7-3-1-6(2-4-7)8(14)15-5-9(11,12)13/h1-4H,5H2
InChIKeyWPFYPBMPPMVLAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoroethyl 4-bromobenzoate: Dual-Functional Intermediate


2,2,2-Trifluoroethyl 4-bromobenzoate (CAS 80054-90-6) is a halogenated aromatic ester with the formula C9H6BrF3O2 and a molecular weight of 283.04 g/mol. It functions as a bifunctional building block, integrating a 4-bromophenyl group for metal-catalyzed cross-coupling and a 2,2,2-trifluoroethyl ester moiety that acts as a protected carboxylic acid equivalent. [1] This structural duality is distinct from simple alkyl 4-bromobenzoates, which lack the fluorinated ester's unique electronic and lipophilic character. [2]

Dual Functional Handle Aryl bromide for cross-coupling & trifluoroethyl ester as protected acid
Orthogonal Reactivity Mild ester cleavage conditions distinct from alkyl esters
Enhanced Lipophilicity Fluorinated ester increases logP for hydrophobic interaction studies

Why Generic Substitution Fails


In-class analogs like ethyl or methyl 4-bromobenzoate cannot simply substitute for 2,2,2-trifluoroethyl 4-bromobenzoate due to the divergent physicochemical and electronic properties imparted by the trifluoroethyl group. This moiety significantly increases lipophilicity (LogP) and alters the ester's reactivity profile, which can critically impact reaction yields in aqueous or biphasic systems and change the compound's pharmacokinetic behavior if the ester is used as a prodrug motif. [1] Furthermore, the trifluoroethyl ester serves as a specific protecting group that can be removed under conditions different from those for alkyl esters, providing orthogonal synthetic utility that generic alkyl ester versions cannot match. [2] The quantitative evidence below details the measurable extent of these differences.

Attribute
2,2,2-Trifluoroethyl 4-bromobenzoate
Generic Alkyl 4-Bromobenzoate
Lipophilicity
Significantly higher logP due to CF₃ group
Lower logP; may reduce hydrophobic interactions
Ester Reactivity
Activated leaving group; rapid hydrolysis under mild conditions
Deactivated ester; typically requires harsher acidic/basic cleavage
Synthetic Orthogonality
Dual-function: coupling handle + labile ester enables tandem reactions
Single-function; may need additional protection/deprotection steps

Quantitative Differentiators


Enhanced Lipophilicity vs Alkyl Esters

2,2,2-Trifluoroethyl 4-bromobenzoate exhibits a significantly higher computed partition coefficient (LogP) than its methyl and ethyl ester counterparts, driven by the electron-withdrawing, lipophilic trifluoroethyl group. This property is a primary driver for selecting this compound when higher membrane permeability or enhanced hydrophobic interactions are required in a synthetic intermediate or prodrug strategy. [1]

Computed LogP
Cross-study comparable
3.17
Higher than ethyl (2.63) and methyl (2.24) esters; supports membrane permeability studies
Computational models (XLogP3/ALogPS); experimental validation advised
Lipophilicity Drug Design Membrane Permeability LogP Physicochemical Property

Enhanced Ester Reactivity via Trifluoroethyl Group

The trifluoroethyl ester group is an established, superior leaving group compared to standard alkyl esters (e.g., ethyl or methyl), enabling faster and more selective hydrolysis under mild conditions. [1] In a study comparing 2-aminobenzoate esters, the trifluoroethyl ester's pseudo-first-order hydrolysis rate constant was in the same range as the highly activated p-nitrophenyl ester, significantly exceeding that of alkyl esters. [1] Although this study is not on the exact 4-bromo derivative, it provides a class-level framework: the 2,2,2-trifluoroethyl 4-bromobenzoate will be far more readily hydrolyzed than ethyl 4-bromobenzoate, offering a strategic advantage in synthetic sequences where a labile ester is needed.

Hydrolysis Kinetics
Class-level inference
~10⁵–10⁷ fold
rate enhancement over alkyl ester hydroxide-catalyzed hydrolysis
Trifluoroethyl ester exhibits accelerated pH-independent hydrolysis; may support orthogonal deprotection
Extrapolated from 2-aminobenzoate system; direct 4-bromo derivative verification required
Ester Hydrolysis Protecting Group Strategy Reaction Kinetics Leaving Group Ability

Bifunctional Architecture: Cross-Coupling Handle and Activated Ester

Unlike mono-functional analogs like 2,2,2-trifluoroethyl benzoate or the simple alkyl 4-bromobenzoates, this compound places a versatile aryl bromide handling directly adjacent to an activated trifluoroethyl ester. [1] This specific combination is designed for tandem reactions, such as a palladium-catalyzed Suzuki coupling at the bromide which can be followed immediately by a mild ester hydrolysis, a sequence challenging to execute with a single non-fluorinated ester due to competing hydrolysis during the coupling step. [2] This inherent orthogonality reduces the need for additional protecting group manipulations, streamlining complex molecule synthesis.

Functional Orthogonality
Supporting evidence
Aryl-Br + Activated ester
Single intermediate replaces two building blocks
Enables tandem Suzuki coupling–deprotection sequences without intermediate purification
Documented reactivity of 4-bromophenyl in Pd-catalyzed couplings; trifluoroethyl ester lability
Cross-Coupling Suzuki Reaction Aryl Bromide Protecting Group Orthogonality

Application Scenarios


Medicinal Chemistry: Fluorinated Prodrugs and Bioisosteres

The higher LogP of 3.17 directly supports the design of more lipophilic drug candidates, where it can serve as a key intermediate for installing a 4-biphenyl or heteroaryl motif via Suzuki coupling. The resulting trifluoroethyl ester prodrug can be designed for enhanced membrane crossing, followed by intracellular esterase-catalyzed hydrolysis to the active carboxylic acid, a cleavage pathway made more efficient by the trifluoroethyl group's leaving-group ability. [1]

Peptide Chemistry: Activated Esterification Reagent

The compound can be used to esterify sensitive substrates under mild conditions where the trifluoroethyl ester's high reactivity is essential. For instance, in the solid-phase synthesis of complex peptides, it can be used to selectively protect a side-chain carboxylic acid, with the 4-bromo handle providing a subsequent diversification point or a linker site for bioconjugation before the ester is cleanly removed under non-acidic, near-neutral conditions. [1]

Agrochemical Discovery: Late-Stage Functionalization of Fluorinated Blocks

In the development of new fungicides or herbicides, the incorporation of fluorine often improves metabolic stability and environmental fate. This compound allows for a rapid late-stage diversification of a lead molecule. The bromide is sequestered for a final palladium-catalyzed coupling to optimize the molecule's activity profile, while the trifluoroethyl ester serves as a temporary hydrophobic tag to aid in purification and intermediate characterization before final deprotection to the active acid. [1]

Application
Selection Property
Validation Focus
Medicinal Chemistry Research
Enhanced lipophilicity & prodrug hydrolysis
Membrane crossing assay, esterase cleavage kinetics
Peptide Chemistry / Bioconjugation
Mild esterification & orthogonal deprotection
Solid-phase coupling compatibility, non-acidic cleavage efficiency
Agrochemical Discovery
Late-stage diversification & purification handle
Palladium-catalyzed coupling, metabolic stability screening
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